2-Chlorobenzo[d]oxazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
InChI Key |
QZKSCCRBMBGZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chlorobenzo D Oxazol 4 Amine
Electronic and Steric Influences of Substituents on Benzoxazole (B165842) Reactivity
The reactivity of the benzoxazole ring in 2-Chlorobenzo[d]oxazol-4-amine is dictated by the interplay of the electronic and steric effects of the chloro and amino substituents. The chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, rendering the C2 carbon electrophilic and susceptible to nucleophilic attack. This is a key feature in many reactions of 2-halobenzoxazoles.
Conversely, the amino group at the 4-position is a powerful electron-donating group through resonance. This donation of electron density into the benzene (B151609) ring can influence the regioselectivity of electrophilic aromatic substitution reactions, should they occur. However, the primary role of the amino group is often as a nucleophile in various chemical transformations.
Steric hindrance from the substituents can also play a role in modulating reactivity. While the chloro and amino groups are not exceptionally bulky, their presence can influence the approach of reagents and the conformation of reaction intermediates, thereby affecting reaction rates and product distributions.
A comparative analysis of the electronic properties of substituents on the benzoxazole ring is presented in the table below.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Chloro | 2 | -I (Inductive), +M (Mesomeric, weak) | Increases electrophilicity of C2 |
| Amino | 4 | -I (Inductive), +M (Mesomeric, strong) | Increases nucleophilicity of the benzene ring |
This table provides a simplified overview of the expected electronic effects.
Exploration of Ring Opening and Ring Closure Mechanisms in Benzoxazole Transformations
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when activated by substituents. For this compound, the electrophilic C2 carbon can be the site of nucleophilic attack, leading to the cleavage of the C-O or C-N bond within the oxazole (B20620) ring. The subsequent fate of the ring-opened intermediate would depend on the reaction conditions and the nature of the nucleophile.
Ring-closure reactions are fundamental to the synthesis of the benzoxazole core. A common synthetic route involves the cyclization of an ortho-aminophenol with a suitable one-carbon synthon. In the context of this compound, this would likely involve a derivative of 2,4-diaminophenol. The mechanism typically involves the initial formation of an amide or a related intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl or its equivalent, and subsequent dehydration to form the aromatic oxazole ring.
Intramolecular Rearrangements in Benzoxazole Synthesis (e.g., Smiles Rearrangement)
Intramolecular rearrangements, such as the Smiles rearrangement, are powerful tools in the synthesis of substituted benzoxazoles. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk In the context of benzoxazole synthesis, this can involve the rearrangement of an intermediate to form the final product.
For instance, a synthetic strategy towards N-substituted 2-aminobenzoxazoles utilizes the Smiles rearrangement of an S-alkylated benzoxazole-2-thiol. nih.govacs.org In this process, a nucleophilic nitrogen atom attacks the benzoxazole ring carbon, leading to the formation of a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole (B146116). nih.govacs.org
A related intramolecular rearrangement has been observed in α-amino acid amide derivatives of 2-aminobenzothiazoles, a class of compounds structurally similar to benzoxazoles. nih.gov In this case, the amine group attacks the 2-position of the thiazole (B1198619) ring, forming a spiro intermediate. nih.gov This suggests that similar intramolecular processes could be feasible in the benzoxazole series.
Analysis of Reaction Pathways and Intermediate Formation
The reaction pathways involving this compound are expected to be diverse, owing to the presence of multiple reactive sites. Nucleophilic substitution at the C2 position is a probable reaction, where the chlorine atom is displaced by a variety of nucleophiles. The mechanism of this substitution would likely proceed through an addition-elimination pathway, involving a tetrahedral intermediate.
The amino group at the 4-position can undergo a range of reactions typical of aromatic amines, such as diazotization followed by substitution, or acylation. The presence of the benzoxazole ring and the chloro substituent will undoubtedly influence the reactivity of this amino group.
Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms. Such studies can be used to calculate the energies of transition states and intermediates, thereby elucidating the most favorable reaction pathways. For example, computational tools have been used to predict tautomeric equilibria and reaction pathways for related benzoxazole derivatives.
The formation of key intermediates in the synthesis and reactions of benzoxazoles has been studied. For example, in the synthesis of 2-aminobenzoxazoles from o-aminophenols and a cyanating agent, the reaction is initiated by the Lewis acid activation of the cyanating agent, followed by nucleophilic attack of the amino group. nih.gov The subsequent intramolecular attack of the hydroxyl group leads to the formation of the desired product. nih.gov
The following table summarizes potential reactions and the likely key intermediates for this compound based on the reactivity of related compounds.
| Reaction Type | Reagent | Key Intermediate |
| Nucleophilic Substitution at C2 | Nu- | Tetrahedral addition intermediate |
| Electrophilic Aromatic Substitution | E+ | Sigma complex (arenium ion) |
| Diazotization of Amino Group | HNO2 | Diazonium salt |
| Smiles Rearrangement (in synthesis) | Base | Spirocyclic intermediate |
This table presents hypothetical reaction pathways and intermediates based on established chemical principles.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Chlorobenzo D Oxazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment, connectivity, and number of protons and carbon atoms can be determined.
The ¹H NMR spectrum of 2-Chlorobenzo[d]oxazol-4-amine is expected to reveal signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the primary amine group. The fused ring system contains three aromatic protons at positions 5, 6, and 7. The amine (-NH₂) at position 4, an electron-donating group, will influence the chemical shifts of these adjacent protons, causing them to appear at a relatively higher field (lower ppm value) compared to unsubstituted benzoxazole (B165842).
The proton at C5 is ortho to the amine group, the proton at C7 is para, and the proton at C6 is meta. This substitution pattern would lead to a predictable splitting pattern. The signal for the two amine protons is anticipated to appear as a broad singlet, which can exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.10 | t | J = 8.0 | 1H | H-6 |
| ~6.85 | d | J = 8.0 | 1H | H-7 |
| ~6.70 | d | J = 8.0 | 1H | H-5 |
d = doublet, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | C-2 |
| ~148.5 | C-7a |
| ~145.0 | C-4 |
| ~140.0 | C-3a |
| ~124.0 | C-6 |
| ~110.0 | C-5 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, the aromatic system, and the chloro-substituted oxazole (B20620) ring.
Key expected absorptions include:
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
C-H Aromatic Stretching: A signal just above 3000 cm⁻¹ indicates the C-H bonds of the benzene ring.
C=N and C=C Stretching: The region between 1450 and 1650 cm⁻¹ will contain multiple bands due to the stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic system.
C-O Stretching: The C-O-C ether linkage within the oxazole ring is expected to produce a strong absorption band around 1200-1250 cm⁻¹.
C-Cl Stretching: A band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |
| 3100 - 3000 | Stretch | Aromatic C-H |
| ~1640 | Stretch | Oxazole C=N |
| 1600 - 1450 | Stretch | Aromatic C=C |
| ~1330 | Stretch | Aromatic C-N |
| ~1240 | Asymmetric Stretch | Aryl Ether (C-O-C) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₇H₅ClN₂O, molecular weight ≈ 168.58 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 169. A key feature would be the isotopic pattern of chlorine: an [M+H+2]⁺ peak at m/z 171 with an intensity of about one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.
Table 4: Predicted ESI-MS Data for this compound
| m/z | Ion | Predicted Relative Intensity (%) |
|---|---|---|
| 169 | [C₇H₆³⁵ClN₂O]⁺ | 100 |
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique can confirm the molecular formula of this compound by comparing the experimentally measured exact mass with the theoretically calculated mass.
The calculated exact mass for the protonated molecule [C₇H₆³⁵ClN₂O]⁺ is 169.0196. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would provide definitive confirmation of the compound's molecular formula. Analysis of fragmentation patterns could also reveal characteristic losses, such as the elimination of HCN or CO, which are common fragmentation pathways for benzoxazole-containing structures.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-chlorobenzoxazole (B146293) |
| 4-aminobenzoxazole |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.
The expected outcomes of such an analysis would be the determination of the crystal system, space group, and unit cell dimensions. Key structural parameters, including the bond lengths of the C-Cl, C-N, C=N, and C-O bonds within the benzoxazole ring system, would be precisely measured. Furthermore, the planarity of the fused ring system and the torsion angles involving the amine substituent would be defined. Intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings, would also be elucidated, providing a comprehensive picture of the solid-state packing.
Table 1: Representative Crystallographic Data for a Related Chloro-Substituted Amino Aromatic Compound (2-amino-4-chlorobenzonitrile)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 352.0 (1) |
| Z | 2 |
Note: This data is for 2-amino-4-chlorobenzonitrile (B1265954) and is presented for illustrative purposes. nih.govanalis.com.my
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful in this regard.
HPLC is a fundamental technique for determining the purity of a chemical compound. For a substance like this compound, a reversed-phase HPLC method would typically be employed. dergipark.org.trmdpi.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The development of an HPLC method would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an aromatic system like this would likely be in the 254-280 nm range. The purity is then determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Parameters for the Analysis of Related Aminobenzoxazole Derivatives
| Parameter | Typical Conditions |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Ammonium (B1175870) Acetate in Water; B: 0.1% Ammonium Acetate in Acetonitrile |
| Gradient | Linear gradient from 10% to 80% B |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | 30 °C |
Note: These parameters are based on methods used for other aminobenzoxazole derivatives and would require optimization for this compound. nih.govacs.org
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying impurities, even at trace levels.
Following chromatographic separation as described for HPLC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like aminobenzoxazoles, which would be expected to generate a protonated molecule [M+H]⁺. nih.govresearchgate.net The mass analyzer would then detect the mass-to-charge ratio (m/z) of this ion. For this compound (C₇H₅ClN₂O), the expected monoisotopic mass is approximately 168.01 g/mol . Therefore, in positive ion mode ESI, a prominent peak at an m/z of approximately 169.02 would be anticipated, corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the compound's identity.
Table 3: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₅ClN₂O |
| Monoisotopic Mass | 168.0145 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Expected [M+H]⁺ (m/z) | ~169.0223 |
| Expected [M+H]⁺ Isotopic Pattern (m/z) | ~169.0223 (~100%), ~171.0194 (~32%) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. For this compound, this technique provides fundamental confirmation of its atomic composition.
A highly purified sample of the compound is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The chlorine content is typically determined by other methods, such as titration after combustion. The experimentally determined percentages of C, H, N, and Cl are then compared to the theoretical values calculated for the empirical formula C₇H₅ClN₂O. A close agreement between the experimental and theoretical values provides strong evidence for the proposed formula.
Table 4: Theoretical Elemental Composition of this compound (C₇H₅ClN₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 49.87% |
| Hydrogen | H | 1.01 | 2.99% |
| Chlorine | Cl | 35.45 | 21.03% |
| Nitrogen | N | 14.01 | 16.61% |
| Oxygen | O | 16.00 | 9.49% |
Computational and Theoretical Chemistry Studies of 2 Chlorobenzo D Oxazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Chlorobenzo[d]oxazol-4-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state.
Key electronic properties that would be calculated include the dipole moment, electrostatic potential surface, and atomic charges. These properties are crucial for understanding how the molecule would interact with its environment, including solvents and biological macromolecules. For instance, the electrostatic potential surface would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Ground State Energy | Value in Hartrees | Indicates molecular stability. |
| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |
| Molecular Electrostatic Potential | Map of charge distribution | Predicts sites for non-covalent interactions. |
HOMO-LUMO Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these frontier orbitals in this compound would reveal the most probable sites for electron donation and acceptance, providing valuable information about its reactivity in chemical reactions.
Table 2: Illustrative HOMO-LUMO Analysis Data for a Benzoxazole (B165842) Derivative
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability. |
| LUMO Energy | -1.2 | Electron-accepting ability. |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are essential tools for studying the dynamic behavior of molecules and their interactions with biological targets.
Molecular Docking Methodologies for Investigating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be used to investigate its potential binding modes and affinities with various protein targets. This is particularly relevant in drug discovery, where understanding how a small molecule interacts with a receptor is crucial. The results would be presented as a docking score, which estimates the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a molecule over time. An MD simulation of this compound, both in isolation and in complex with a biological target, would reveal its dynamic behavior. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. While no specific SAR or QSAR studies for this compound have been identified, such studies on related benzoxazole derivatives have been performed. nih.govnih.gov These studies typically involve generating a dataset of compounds with known activities and then developing a mathematical model that relates molecular descriptors (e.g., physicochemical properties, topological indices) to their biological effects. Such a model could then be used to predict the activity of new, unsynthesized compounds, including this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Approaches to Understand Substituent Effects on Biological Interaction Potentials
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. For this compound, the substituents on the benzoxazole core—namely the chlorine atom at position 2 and the amine group at position 4—play a crucial role in defining its physicochemical properties and, consequently, its biological interaction potential. Computational chemistry offers a suite of methods to systematically investigate these substituent effects.
One of the primary computational techniques employed is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govtandfonline.com These approaches generate 3D grid-based fields around aligned molecules to quantify their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting models can predict the activity of new compounds and provide visual representations of regions where modifications to the structure would likely lead to improved biological response.
For instance, a hypothetical CoMFA study on a series of this compound analogues could reveal that increasing the steric bulk at a certain position might be detrimental to activity, while enhancing the electrostatic potential in another region could be beneficial. The contour maps generated from such an analysis would guide chemists in deciding where to place different functional groups to optimize target binding.
Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique allows researchers to visualize the interactions between this compound and its potential biological targets, such as enzyme active sites. By analyzing the docking poses, one can identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding affinity. For example, the amine group at the 4-position could act as a hydrogen bond donor, while the aromatic benzoxazole core could engage in hydrophobic interactions. The chlorine atom at the 2-position, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its binding characteristics.
Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of this compound at a quantum mechanical level. researchgate.net DFT studies can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity descriptors. This information is crucial for understanding how the molecule will behave in a biological environment and how different substituents will affect its reactivity and interaction capabilities.
The table below summarizes the key computational approaches and the insights they provide into understanding substituent effects.
| Computational Approach | Information Provided | Relevance to this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features (steric, electrostatic, etc.) with biological activity. nih.gov | Predicts the activity of new derivatives and guides the placement of substituents to enhance biological interactions. |
| Molecular Docking | Predicts the binding mode and affinity of the molecule to a biological target. | Elucidates key interactions between the compound and its receptor, highlighting the role of the chloro and amine groups. |
| Density Functional Theory (DFT) | Calculates electronic properties like molecular orbitals and electrostatic potential. researchgate.net | Provides insights into the molecule's reactivity and the influence of substituents on its electronic structure. |
Predictive Modeling for New Derivative Design
Building upon the foundational understanding gained from the computational approaches described above, predictive modeling plays a proactive role in the design of new derivatives of this compound with potentially improved therapeutic properties. The goal is to move beyond understanding existing compounds to rationally designing novel molecules with a higher probability of success.
The QSAR models developed for a series of benzoxazole analogues serve as a primary predictive tool. Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of virtual compounds that have not yet been synthesized. This allows for the in silico screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for drug discovery by focusing on compounds with the highest predicted potency.
For example, a validated 3D-QSAR model for a series of benzoxazole derivatives with anti-inflammatory activity might indicate that a bulky, hydrophobic group at a specific position is favorable for activity. nih.gov Researchers could then design a virtual library of this compound derivatives with various hydrophobic substituents at that position, predict their activity using the QSAR model, and select the top candidates for synthesis.
The integration of multiple computational techniques often leads to more robust predictive models. For example, the results from molecular docking can be used to align the molecules for a 3D-QSAR study, leading to a more mechanistically relevant model. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and helping to refine the design of new derivatives. nih.gov
The following table outlines the key aspects of predictive modeling for the design of new this compound derivatives.
| Predictive Modeling Aspect | Description | Application in Derivative Design |
| Virtual Screening | In silico screening of large libraries of virtual compounds using a validated QSAR model. | Prioritizes the synthesis of derivatives with the highest predicted biological activity. |
| Structure-Based Design | Utilizes the 3D structure of the biological target to design ligands with improved binding affinity. | Guides the modification of this compound to optimize interactions with the target's binding site. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Creates a template for designing new molecules that possess the key features for interacting with the target. |
| Multi-parameter Optimization | Simultaneously considers multiple properties (e.g., potency, selectivity, ADME) in the design process. | Aims to design derivatives with a balanced profile of efficacy and drug-like properties. |
Research Applications and Potentials of 2 Chlorobenzo D Oxazol 4 Amine in Advanced Organic Chemistry and Drug Discovery Methodological Focus
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The strategic placement of a reactive chlorine atom and a nucleophilic amino group on the benzoxazole (B165842) core endows 2-Chlorobenzo[d]oxazol-4-amine with considerable potential as a synthetic intermediate. These functional groups allow for sequential or orthogonal chemical modifications, enabling the construction of complex molecular frameworks.
Precursors for Diverse Heterocyclic Systems in Organic Synthesis
The inherent reactivity of the chloro and amino groups in this compound makes it a promising precursor for a variety of more complex heterocyclic systems. The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, which can be followed by cyclization reactions to form fused heterocyclic rings. Similarly, the chlorine atom can be displaced through nucleophilic aromatic substitution reactions, introducing a wide array of functional groups or serving as a handle for cross-coupling reactions to build larger molecular assemblies.
Standard synthetic methodologies for benzoxazole synthesis often involve the condensation of o-aminophenols with various reagents. organic-chemistry.orgjetir.org While direct examples starting from this compound are not prevalent, the principles of heterocyclic chemistry suggest its utility in post-modification strategies to access novel scaffolds.
Utility in the Development of Functional Organic Materials
Benzoxazole derivatives are known to exhibit interesting photophysical properties, making them valuable components in the design of functional organic materials such as fluorescent probes and optical brighteners. jetir.orgwikipedia.org The benzoxazole core provides a rigid, planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for organic electronics.
The this compound scaffold could be functionalized to tune its electronic and photophysical properties. For instance, the amino group could be derivatized with chromophoric or fluorophoric units, while the chloro group could be used to attach the molecule to a polymer backbone or other material substrates. Although specific research on this compound in this context is limited, the broader class of benzoxazoles has shown promise in these areas.
Design and Synthesis of Novel Benzoxazole-Based Scaffolds for Chemical Biology Research
The benzoxazole nucleus is a cornerstone in medicinal chemistry and chemical biology, frequently appearing in the structures of compounds with a wide range of biological activities. jocpr.comjocpr.com Its ability to act as a structural isostere of naturally occurring nucleic bases allows it to interact with various biopolymers. jocpr.com
Exploration of the Benzoxazole Core as a Privileged Scaffold for Molecular Probes
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The benzoxazole core is considered one such scaffold. nih.govresearchgate.net Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal foundation for the design of molecular probes to study biological systems. By attaching reporter groups (e.g., fluorophores, biotin) to a benzoxazole core, researchers can create tools to visualize and track biological processes. The functional groups on this compound provide convenient points for the attachment of such reporter moieties.
Development of Chemical Tools for Enzyme Inhibition Studies (Focus on Design Principles)
Benzoxazole derivatives have been successfully developed as inhibitors for a variety of enzymes, with a notable focus on kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.govfigshare.com The design of these inhibitors often relies on several key principles:
Hinge-Binding: The benzoxazole core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the enzyme's ATP-binding site. tandfonline.com
Hydrophobic Pocket Interactions: Substituents on the benzoxazole ring can be designed to occupy nearby hydrophobic pockets, increasing binding affinity and selectivity.
Allosteric Site Targeting: Modifications can be introduced to interact with allosteric sites, regions on the enzyme outside of the active site that can modulate its activity. nih.gov
This compound provides a starting point for such designs. The amino and chloro groups can be functionalized to introduce moieties that target these specific regions within an enzyme's active site. The table below shows the inhibitory activity of some 5-chloro and 5-methylbenzoxazole (B76525) derivatives against VEGFR-2, illustrating the potential of this class of compounds.
| Compound | Substitution on Benzoxazole | Terminal Moiety | IC₅₀ (nM) |
|---|---|---|---|
| 12l | 5-methyl | 3-chlorophenyl | 97.38 |
| 12i | 5-methyl | tert-butyl | 155 |
| 12d | unsubstituted | tert-butyl | 194.6 |
| 12f | 5-chloro | tert-butyl | 264.90 |
| 13a | unsubstituted | diamide derivative | 267.80 |
| Sorafenib (Reference) | - | - | 48.16 |
Note: The data presented is for structurally related compounds to illustrate the potential of the benzoxazole scaffold, as specific data for derivatives of this compound was not available.
Rational Design of Ligands for Biological Receptors Based on Benzoxazole Structure
The benzoxazole scaffold has also been utilized in the rational design of ligands for various biological receptors. For example, novel benzoxazole derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors. nih.gov The design process involves identifying the key pharmacophoric features required for receptor binding and then incorporating them into the benzoxazole framework.
The ability to modify this compound at two distinct positions allows for the systematic exploration of the structure-activity relationship (SAR). By creating a library of derivatives with different substituents at the 2- and 4-positions, researchers can probe the steric and electronic requirements for optimal binding to a target receptor. This methodological approach is central to modern drug discovery.
Methodological Advancements in Medicinal Chemistry Research Leveraging Benzoxazole Derivatives
The pursuit of novel drug candidates has driven significant innovation in synthetic organic chemistry. For benzoxazole derivatives, these advancements have centered on improving the efficiency, diversity, and environmental footprint of their synthesis. The ability to rapidly generate and screen large numbers of compounds is paramount in modern drug discovery, and methodologies such as solid-phase parallel synthesis have become indispensable. Concurrently, the principles of green chemistry are increasingly being integrated into synthetic workflows to minimize the environmental impact of drug discovery programs.
Application of Solid-Phase Parallel Synthesis for Compound Library Generation
Solid-phase organic synthesis (SPOS) has revolutionized the generation of small molecule libraries for high-throughput screening. sci-hub.ru By anchoring a starting material to a solid support, such as a polymer resin, multi-step synthetic sequences can be performed with simplified purification, as excess reagents and byproducts are simply washed away. This approach is highly amenable to automation and parallel synthesis, allowing for the rapid creation of thousands of discrete compounds.
The synthesis of 2-aminobenzoxazole (B146116) libraries on solid support has been successfully demonstrated, providing a framework for the potential inclusion of this compound as a scaffold for diversification. sci-hub.ruresearchgate.net A general strategy involves the immobilization of a substituted 2-aminophenol (B121084) onto a resin, followed by cyclization to form the benzoxazole core. For instance, a 2-aminophenol bearing a nitro group can be attached to a Merrifield resin. sci-hub.ru Subsequent reaction with carbon disulfide and a coupling agent can lead to a polymer-bound 2-mercaptobenzoxazole (B50546). Oxidation of the thioether linkage, followed by treatment with various amines, can yield a library of 2-aminobenzoxazole derivatives. sci-hub.ru Further diversity can be introduced by reducing the nitro group to an amine and reacting it with a range of acid chlorides or isocyanates. sci-hub.ru
In the context of this compound, a potential solid-phase synthesis would involve anchoring a suitably protected 2,4-diamino-3-chlorophenol (B3186866) to a solid support. The subsequent cyclization and deprotection steps would yield the desired scaffold, which could then be further elaborated. The amino group at the 4-position and the chlorine at the 2-position offer orthogonal handles for diversification. For example, the 4-amino group could be acylated or alkylated, while the 2-chloro group could be displaced by various nucleophiles to introduce a wide range of substituents.
The following interactive table summarizes a representative solid-phase synthesis of a 2-aminobenzoxazole library, illustrating the principles that could be applied to this compound.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Merrifield resin, 2-aminophenol, CS₂, DIC, MeCN | Polymer-bound 2-mercaptobenzoxazole | Anchoring and scaffold formation |
| 2 | mCPBA, DCM | Polymer-bound 2-sulfonylbenzoxazole | Activation of the linker |
| 3 | R¹R²NH, MeCN, 80 °C | 2-Aminobenzoxazole derivatives | Diversification at the 2-position |
| 4 | SnCl₂·2H₂O, EtOH/DMF | Reduction of nitro group | Introduction of a new diversification point |
| 5 | R³COCl or R³NCO | 6-Functionalized 2-aminobenzoxazoles | Further diversification at the 6-position |
This table is a generalized representation based on reported methodologies for 2-aminobenzoxazole library synthesis. sci-hub.rubohrium.com
Development of Efficient and Environmentally Benign Synthetic Protocols for Drug Discovery Programs
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This involves the use of safer solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions. The synthesis of benzoxazole derivatives has been a fertile ground for the application of these principles.
Numerous green synthetic methods for benzoxazoles have been developed, which could be adapted for the synthesis of this compound. These methods often focus on the condensation of a 2-aminophenol with an aldehyde, carboxylic acid, or other carbonyl-containing compound. nih.govnih.gov Key advancements include:
Catalysis: A wide range of catalysts have been employed to improve the efficiency and selectivity of benzoxazole synthesis. These include metal catalysts (e.g., copper, palladium), nanocatalysts, and acidic ionic liquids. nih.govnih.govmdpi.com For example, a copper-catalyzed cyclization of ortho-halobenzanilides has been reported for the parallel synthesis of benzoxazole libraries. nih.gov The use of recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces costs. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions. bohrium.commdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov Ultrasound promotes reactions through acoustic cavitation, providing a mechanical energy source that can enhance reaction rates under mild conditions. nih.gov
Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Researchers have explored the use of more environmentally friendly solvents such as water, ethanol, or deep eutectic solvents for the synthesis of benzoxazoles. bohrium.commdpi.com In some cases, solvent-free conditions have been developed, further enhancing the green credentials of the synthetic protocol. nih.gov
For the synthesis of this compound, a green approach might involve the condensation of 2,4-diamino-3-chlorophenol with a suitable one-carbon synthon under microwave irradiation in the presence of a recyclable catalyst and a green solvent.
The following interactive table provides examples of environmentally benign methods for the synthesis of substituted benzoxazoles, highlighting the conditions that could be adapted for the synthesis of this compound.
| Catalyst | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| Lactic Acid (from Curd Water) | Microwave | Water | 5-10 min | 82-96 | bohrium.com |
| ZnO Nanoparticles | Ultrasound | Not specified | 2 h | High | mdpi.com |
| Fe₃O₄-supported Lewis Acidic Ionic Liquid | Ultrasound | Solvent-free | 30 min | up to 90 | nih.gov |
| Fly Ash | Conventional Heating | Toluene | Not specified | Quantitative | nih.gov |
| Brønsted Acidic Ionic Liquid Gel | Conventional Heating | Solvent-free | 5 h | 85-98 | nih.gov |
This table showcases various green synthetic approaches for benzoxazole derivatives, demonstrating the potential for developing an eco-friendly synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chlorobenzo[d]oxazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A scalable 3-step synthesis starts with 2-chlorobenzo[d]oxazole, involving displacement with piperazine followed by reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde). Yield optimization (up to 60.3%) requires controlled temperature during displacement and precise stoichiometry in reductive amination. Solvent selection (e.g., DMF for displacement, THF for amination) and inert atmospheres minimize side reactions .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Bond angles (e.g., C–N–Cl torsion angles) and torsion parameters (e.g., C8–O1–N2–C10 = −0.4°) confirm stereoelectronic effects. SHELXPRO software interfaces with crystallographic data for validation, ensuring R-factors < 0.05 .
Q. What biological activities are associated with benzoxazole derivatives, and how can these guide research on this compound?
- Methodological Answer : Benzoxazoles exhibit antimicrobial and anticancer properties via interactions with enzyme active sites (e.g., DNA gyrase inhibition). For this compound, structure-activity relationship (SAR) studies should prioritize substituent effects at the 4-amine position. Assays like MIC (Minimum Inhibitory Concentration) against S. aureus or cytotoxicity screening (e.g., MTT assays on HeLa cells) are recommended .
Advanced Research Questions
Q. How do electronic and steric effects of the chloro-substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at position 2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields with bulky boronic acids. Computational DFT studies (e.g., using Gaussian09) can predict charge distribution (e.g., Mulliken charges on C2) to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. What crystallographic challenges arise in resolving twinned crystals of this compound derivatives?
- Methodological Answer : Twinning (e.g., pseudo-merohedral twinning) complicates intensity integration. SHELXD and OLEX2 can deconvolute overlapping reflections via twin law matrices. High-resolution data (d-spacing < 0.8 Å) and iterative refinement with SHELXL improve accuracy. For severe cases, synchrotron radiation (λ = 0.7–1.0 Å) is advised .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Address this via:
- ADME profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability.
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatic microsomes.
- Formulation optimization : Use PEGylated nanoparticles to enhance solubility .
Q. What computational strategies predict binding modes of this compound with protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., using SWISS-MODEL for kinases) identifies potential binding pockets. MD simulations (GROMACS, 100 ns trajectories) validate stability of ligand-protein complexes. Free energy calculations (MM-PBSA) quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
